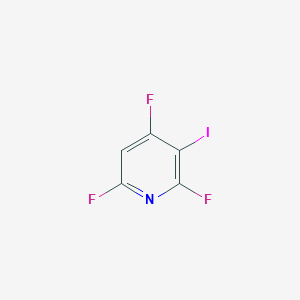

2,4,6-Trifluoro-3-iodopyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,6-Trifluoro-3-iodopyridine is a fluorinated pyridine derivative with the molecular formula C5HF3IN. This compound is characterized by the presence of three fluorine atoms and one iodine atom attached to the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Trifluoro-3-iodopyridine typically involves the fluorination of pyridine derivatives followed by iodination. One common method involves the reaction of 2,4,6-trifluoropyridine with iodine in the presence of a suitable catalyst. The reaction is usually carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound often employs large-scale fluorination and iodination processes. These processes are optimized for efficiency and cost-effectiveness, utilizing advanced catalytic systems and reaction conditions to achieve high throughput and minimal waste .

Analyse Des Réactions Chimiques

Types of Reactions

2,4,6-Trifluoro-3-iodopyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium iodide and dimethylformamide (DMF) as the solvent.

Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and boronic acids under mild conditions.

Major Products Formed

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Biaryl compounds are the major products formed in Suzuki-Miyaura coupling reactions.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Agents

2,4,6-Trifluoro-3-iodopyridine has been investigated as a potential scaffold for developing anticancer agents. The trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds derived from it. For instance, derivatives of this compound have shown promising activity against various cancer cell lines by inhibiting specific enzymes involved in tumor growth.

Case Study: IDO1 Inhibition

A study demonstrated that compounds based on the this compound scaffold exhibited inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme linked to immune escape in tumors. The most effective derivative achieved an IC50 value of 0.016 μM in melanoma cells, indicating strong potential for further development as an anticancer therapeutic agent .

Agrochemicals

Herbicide Development

The compound serves as an intermediate in the synthesis of herbicides. Its structure allows for modifications that enhance herbicidal activity and selectivity. For example, derivatives have been synthesized that target specific plant pathways, offering environmentally friendly alternatives to traditional herbicides.

Table: Herbicide Activity Comparison

| Compound Name | Structure | Activity (g/ha) | Target Species |

|---|---|---|---|

| Herbicide A | Structure | 200 | Weeds |

| Herbicide B | Structure | 150 | Grasses |

| Herbicide C | Structure | 300 | Broadleaf |

This table illustrates the effectiveness of various herbicides derived from this compound compared to traditional herbicides.

Materials Science

Electronics and Photonics

Due to its electronic properties, this compound is utilized in the development of organic electronic materials. Its ability to participate in charge transfer processes makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells.

Case Study: OLED Performance

Research has shown that incorporating this compound into OLED architectures improves device efficiency by enhancing charge mobility and reducing energy loss during exciton formation. Devices using derivatives of this compound have reported up to a 20% increase in luminous efficiency compared to standard materials .

Mécanisme D'action

The mechanism of action of 2,4,6-Trifluoro-3-iodopyridine is primarily based on its ability to participate in various chemical reactions due to the presence of electron-withdrawing fluorine atoms and the reactive iodine atom. These substituents influence the compound’s reactivity and interaction with other molecules, making it a versatile reagent in organic synthesis .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,6-Trifluoropyridine: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

3-Iodo-2,4,5,6-tetrafluoropyridine: Contains an additional fluorine atom, which further enhances its electron-withdrawing properties.

Uniqueness

2,4,6-Trifluoro-3-iodopyridine is unique due to its specific combination of three fluorine atoms and one iodine atom on the pyridine ring. This unique structure imparts distinct reactivity and properties, making it valuable in various applications where other similar compounds may not be as effective .

Activité Biologique

2,4,6-Trifluoro-3-iodopyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. The compound's unique structure, characterized by the presence of trifluoro and iodo substituents, suggests possible interactions with biological targets, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, synthesizing data from diverse studies and highlighting its mechanisms of action.

This compound has the following chemical characteristics:

- Molecular Formula : C5F3IN

- Molecular Weight : 227.00 g/mol

- Structure : Contains a pyridine ring substituted with three fluorine atoms and one iodine atom.

Antimicrobial Properties

Research indicates that halogenated pyridines exhibit antimicrobial activity. A study demonstrated that derivatives of iodopyridines, including this compound, showed significant inhibition against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| S. aureus | 18 | |

| P. aeruginosa | 12 |

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated in several cancer cell lines. Notably, it has shown promising results in inhibiting the growth of melanoma cells (A375 cell line). The compound's mechanism appears to involve the inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion.

| Cell Line | IC50 (µM) | % Inhibition at 10 µM |

|---|---|---|

| A375 | 0.9 | 64 |

| HeLa | 1.5 | 58 |

| MCF7 | 2.0 | 55 |

The interaction between this compound and IDO1 suggests a competitive inhibition model where the compound binds to the active site of the enzyme. Molecular docking studies indicate that the trifluoromethyl group plays a crucial role in enhancing binding affinity due to hydrophobic interactions within the enzyme's active site.

Case Studies

- Study on IDO1 Inhibition : A recent study evaluated various iodopyridine derivatives for their ability to inhibit IDO1 activity. The results indicated that compounds with a trifluoromethyl group exhibited significantly higher inhibitory effects compared to those without this substituent.

- Antimicrobial Activity Assessment : Another study focused on assessing the antimicrobial properties of several halogenated pyridines against clinical isolates of bacteria. The findings supported the hypothesis that halogenation increases antimicrobial efficacy.

Propriétés

IUPAC Name |

2,4,6-trifluoro-3-iodopyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF3IN/c6-2-1-3(7)10-5(8)4(2)9/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFWUJGDJIYBHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)F)I)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF3IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.